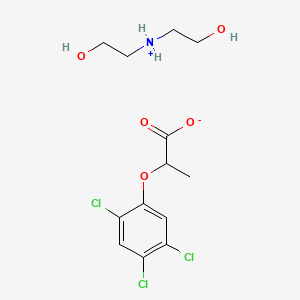
Silvex diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of diethanolamine and is primarily used as a herbicide to control broadleaf weeds . The compound is known for its effectiveness in agricultural applications and has been widely studied for its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silvex diethanolamine salt involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethanolamine . The reaction typically occurs in an aqueous medium, where the acid and diethanolamine are mixed and heated to facilitate the formation of the salt. The reaction conditions include maintaining a pH of around 9.8 using hydrochloric acid and ensuring the solution is well-mixed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through filtration and crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Silvex diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxy compounds, and other organic molecules depending on the specific reaction conditions .
Scientific Research Applications
Silvex diethanolamine salt has a wide range of applications in scientific research:
Mechanism of Action
. This leads to uncontrolled growth and eventually the death of the targeted weeds. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silvex diethanolamine salt include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal activity.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be highly effective in controlling a broad range of weeds. Its diethanolamine component also provides additional stability and solubility, making it more versatile in various applications .
Properties
CAS No. |
51170-59-3 |
|---|---|
Molecular Formula |
C13H18Cl3NO5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C4H11NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;6-3-1-5-2-4-7/h2-4H,1H3,(H,13,14);5-7H,1-4H2 |
InChI Key |
LEUXLOMXWDSRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


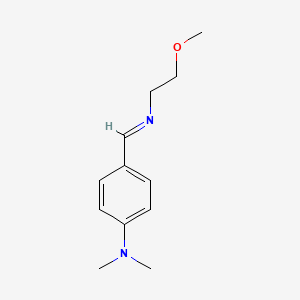
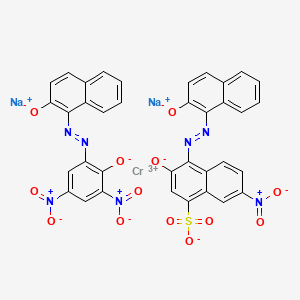
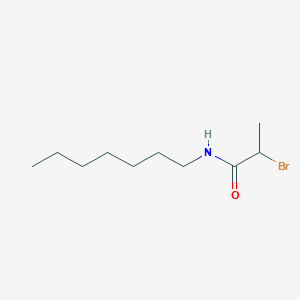
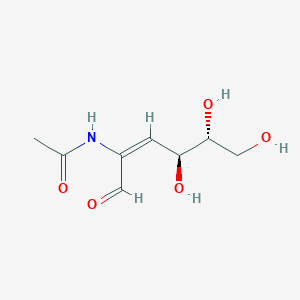
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
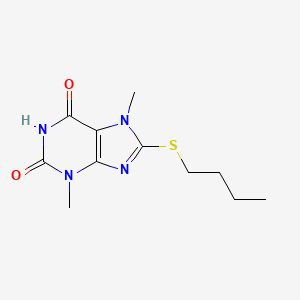
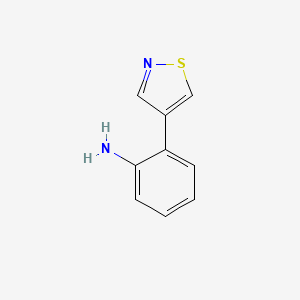

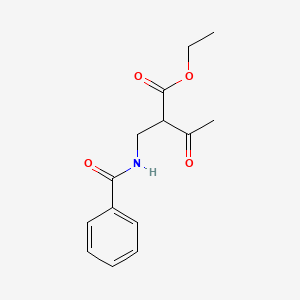
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
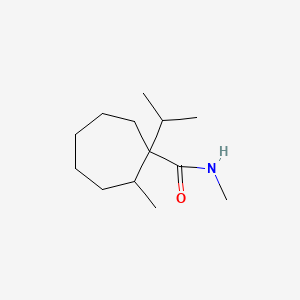
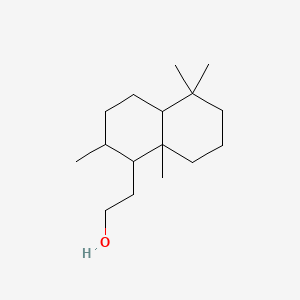
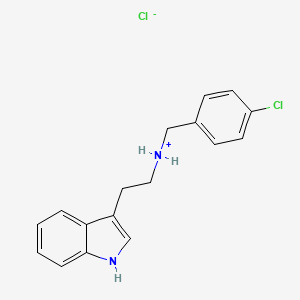
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
